2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUAHJHETWBAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative under specific reaction conditions. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and short reaction times. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures to 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can induce apoptosis in glioblastoma cells and other cancer types by damaging DNA and disrupting cellular processes .
Case Study:
A study synthesized several oxadiazole derivatives and tested their efficacy against glioblastoma cell lines. The results demonstrated that these compounds could significantly reduce cell viability, indicating their potential as anticancer agents .
Anti-Diabetic Activity
Oxadiazole derivatives have also been investigated for their anti-diabetic properties. In vivo studies using genetically modified models have shown that these compounds can lower glucose levels effectively.
Case Study:
In a study involving Drosophila melanogaster as a model organism for diabetes, certain oxadiazole derivatives demonstrated significant reductions in glucose levels. This suggests the potential of such compounds in developing new anti-diabetic medications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Anti-Diabetic Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline | Structure | Moderate | High |
| 5b (another oxadiazole derivative) | Structure | Very High | Low |
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Heterocycle Variations
Oxadiazole vs. Isoxazole/Thiadiazole Derivatives
- Oxadiazole Analogs: Compounds like 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one () share the 1,2,4-oxadiazole motif but differ in substituents. The oxan-4-yl group in the target compound may enhance solubility in non-polar solvents compared to aromatic substituents like chlorophenyl .
- Isoxazole Derivatives : N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide () replaces oxadiazole with isoxazole, reducing hydrogen-bonding capacity but improving metabolic stability due to reduced oxidation susceptibility .
Substituent Effects on Heterocycle
- Oxan-4-yl vs. Aromatic/Aliphatic Groups :
- The oxan-4-yl group in the target compound provides a bulky, oxygen-rich substituent, likely improving water solubility compared to phenyl (e.g., 3-phenyl-1,2,4-oxadiazole in ) or methyl groups .
- Trifluoromethyl-Substituted Analogs : Compounds like 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one () exhibit enhanced lipophilicity and electron-withdrawing effects, which may alter receptor binding compared to the electron-donating oxan-4-yl group .
Benzamide Substituent Variations
- 2,4-Dimethoxy vs. Monosubstituted Benzamides: The 2,4-dimethoxy groups in the target compound enhance electron donation and steric hindrance compared to simpler analogs like 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (). This could influence pharmacokinetics, such as absorption and protein binding .
Physicochemical Properties
Biological Activity
2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety substituted with methoxy groups and an oxadiazole ring. Its molecular formula is , and its molecular weight is approximately 318.33 g/mol. The presence of the oxadiazole ring is significant as it is known for conferring various biological activities.
Antiproliferative Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The IC50 values for these compounds have been reported in the range of 1.2 to 5.3 µM, indicating potent activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 2.2 |
| Compound C | HEK 293 | 5.3 |
The mechanism through which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that such compounds can modulate signaling pathways related to oxidative stress and inflammation .
Antimicrobial Activity
In addition to anticancer properties, compounds with oxadiazole structures have been evaluated for their antimicrobial activity. Preliminary studies indicate that derivatives can exhibit selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values have been reported around 8 µM for some derivatives .
Case Studies
A notable study published in the Journal of Brazilian Chemical Society examined a series of oxadiazole derivatives similar to our compound of interest. The study found that specific substitutions on the oxadiazole ring significantly enhanced biological activity against cancer cell lines while also providing insights into structure-activity relationships (SAR) .
Another investigation focused on the synthesis and characterization of various oxadiazole compounds, revealing their potential as analgesics and anticonvulsants alongside their anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
